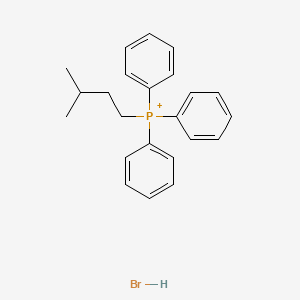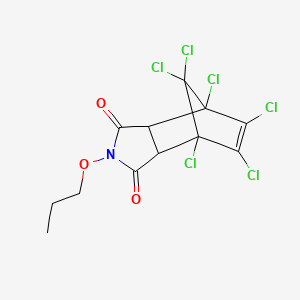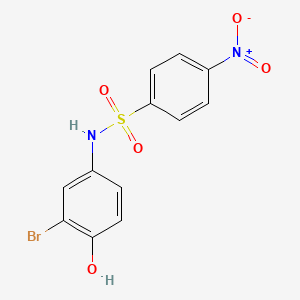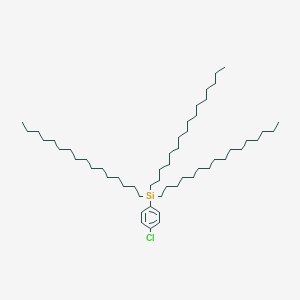
(4-Chlorophenyl)trihexadecylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Chlorophenyl)trihexadecylsilane is an organosilicon compound with the molecular formula C54H103ClSi and a molecular weight of 815.962 g/mol . This compound is characterized by the presence of a chlorophenyl group attached to a trihexadecylsilane moiety, making it a unique and valuable chemical in various research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)trihexadecylsilane typically involves the reaction of 4-chlorophenylsilane with hexadecyl groups under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product . Specific details on the reaction conditions, such as temperature, pressure, and solvents used, are often proprietary and may vary depending on the manufacturer.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for higher yields and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
(4-Chlorophenyl)trihexadecylsilane can undergo various chemical reactions, including:
Substitution Reactions: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound formed by the coupling of the chlorophenyl group with another aryl group .
Wissenschaftliche Forschungsanwendungen
(4-Chlorophenyl)trihexadecylsilane has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of (4-Chlorophenyl)trihexadecylsilane involves its interaction with specific molecular targets and pathways. In coupling reactions, for example, the compound acts as a substrate that undergoes oxidative addition and transmetalation steps to form new carbon-carbon bonds . The exact molecular targets and pathways may vary depending on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Chlorophenyl)trimethylsilane: A smaller analog with similar reactivity but different physical properties.
(4-Chlorophenyl)triethylsilane: Another analog with different alkyl groups attached to the silicon atom.
(4-Chlorophenyl)triphenylsilane: A compound with phenyl groups instead of alkyl groups, leading to different reactivity and applications.
Uniqueness
(4-Chlorophenyl)trihexadecylsilane is unique due to its long alkyl chains, which impart distinct lipophilic properties and make it suitable for specific applications in lipid analysis and organic synthesis .
Eigenschaften
CAS-Nummer |
18822-35-0 |
|---|---|
Molekularformel |
C54H103ClSi |
Molekulargewicht |
815.9 g/mol |
IUPAC-Name |
(4-chlorophenyl)-trihexadecylsilane |
InChI |
InChI=1S/C54H103ClSi/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-50-56(54-48-46-53(55)47-49-54,51-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)52-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h46-49H,4-45,50-52H2,1-3H3 |
InChI-Schlüssel |
NNHXUZSYPNFRLY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC[Si](CCCCCCCCCCCCCCCC)(CCCCCCCCCCCCCCCC)C1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


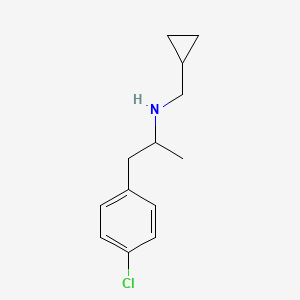
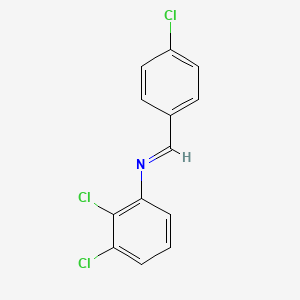




![N-(4-fluorophenyl)-3-[5-(3-nitrophenyl)-2-furyl]propanamide](/img/structure/B11959204.png)
